![molecular formula C15H11BrN2OS B2528814 2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one CAS No. 896024-08-1](/img/structure/B2528814.png)
2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazoline family. It is a heterocyclic organic compound that has shown promising results in scientific research. This chemical compound has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and biological research.
Wissenschaftliche Forschungsanwendungen
VEGFR-2 Inhibition
2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one: has been investigated as a potential inhibitor of VEGFR-2 (vascular endothelial growth factor receptor 2). VEGFR-2 plays a crucial role in angiogenesis and tumor growth. Compound 17b, derived from this quinazoline scaffold, demonstrated remarkable potency as a VEGFR-2 inhibitor, with an IC50 of 2.7 nM . Mechanistic studies revealed that it induces cell apoptosis and arrests the cell cycle in the G2/M phase.
Antiproliferative Activity
The same compound, 17b, exhibited significant antiproliferative effects against two human cancer cell lines: MCF-7 and HepG-2. Its IC50 ranged from 2.3 to 5.8 μM. This suggests its potential as a therapeutic agent in cancer treatment .
Apoptosis Pathway Modulation
Compound 17b was found to upregulate caspase-3 and caspase-9 levels while improving the Bax/Bcl-2 ratio by more than 10-fold. These effects contribute to its apoptotic potential, making it an interesting candidate for further study .
Docking Studies
In silico docking studies were performed to understand the interaction of compound 17b with the VEGFR-2 active site. Additionally, further docking studies against cytochrome P450 indicated that this compound does not act as an inhibitor in that context .
ADMET and Drug-Likeness Properties
Most synthesized derivatives of this quinoxaline-based compound exhibited acceptable values for drug-likeness, as assessed through in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions. These properties are crucial for drug development .
DFT Studies
Density functional theory (DFT) calculations were carried out to explore the thermodynamic, molecular orbital, and electrostatic potential properties of this compound. These insights provide valuable information for understanding its behavior at the molecular level .
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)sulfanylmethyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-10-5-7-11(8-6-10)20-9-14-17-13-4-2-1-3-12(13)15(19)18-14/h1-8H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDXOCXMEQUIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.